molecular formula C11H10N2O2 B8543278 1H-Pyrrole-2-carboxylic acid (4-hydroxy-phenyl)-amide

1H-Pyrrole-2-carboxylic acid (4-hydroxy-phenyl)-amide

Cat. No. B8543278
M. Wt: 202.21 g/mol
InChI Key: SQKRFLMUQYAPAF-UHFFFAOYSA-N
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Patent
US09018241B2

Procedure details

This compound was prepared from 1H-pyrrole-2-carboxylic acid (4-benzyloxy-phenyl)-amide (2.5 g, 8.55 mmol), using the same method used to prepare of pyridine-2-carboxylic acid (4-hydroxyphenyl)amide. The product was purified by flash chromatography, on silica gel, eluted with 5 to 7.5% methanol in DCM, to give the product as a colorless solid, 1.47 g (85%). MS m/z 203 (MH+). 1H NMR(DMSO-d6) δ 6.14 (m, 1H), 6.72 (d, 2H), 6.92 (m, 1H), 6.99 (d, 1H), 7.47 (d, 2H), 9.19 (s, 1H). Anal. calcd for C11H10N2O2: C, 65.34; H, 4.98; N, 13.85. Found: C, 65.15; H, 4.83; N, 13.81.
Name
1H-pyrrole-2-carboxylic acid (4-benzyloxy-phenyl)-amide
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
pyridine-2-carboxylic acid (4-hydroxyphenyl)amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15][C:16]([C:18]2[NH:19][CH:20]=[CH:21][CH:22]=2)=[O:17])=[CH:11][CH:10]=1)C1C=CC=CC=1.OC1C=CC(NC(C2C=CC=CN=2)=O)=CC=1>>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([NH:15][C:16]([C:18]2[NH:19][CH:20]=[CH:21][CH:22]=2)=[O:17])=[CH:13][CH:14]=1

Inputs

Step One
Name
1H-pyrrole-2-carboxylic acid (4-benzyloxy-phenyl)-amide
Quantity
2.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)NC(=O)C=1NC=CC1
Step Two
Name
pyridine-2-carboxylic acid (4-hydroxyphenyl)amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)NC(=O)C1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography, on silica gel
WASH
Type
WASH
Details
eluted with 5 to 7.5% methanol in DCM

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)NC(=O)C=1NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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